molecular formula C30H32BrN5O2S B2756767 N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide CAS No. 393870-56-9

N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide

Cat. No.: B2756767
CAS No.: 393870-56-9
M. Wt: 606.58
InChI Key: FMUMNJALXMOHHQ-UHFFFAOYSA-N
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Description

The compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 4, a sulfanyl-linked carbamoylmethyl moiety at position 5, and a 4-tert-butylbenzamide group at position 2. Its synthesis likely involves Friedel-Crafts sulfonylation, Schotten–Baumann acylation, and cyclodehydration steps, as seen in structurally related compounds ().

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN5O2S/c1-19-6-7-20(2)25(16-19)33-27(37)18-39-29-35-34-26(36(29)24-14-12-23(31)13-15-24)17-32-28(38)21-8-10-22(11-9-21)30(3,4)5/h6-16H,17-18H2,1-5H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMNJALXMOHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving the triazole ring or the carbamoyl group.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Non-substituted (X = H) and Chloro (X = Cl) Derivatives: Example: N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide (X = H) (). Activity: The non-substituted analog exhibited superior antimicrobial activity compared to bromo (X = Br) and chloro (X = Cl) derivatives, attributed to better water solubility ().

Triazole-Thiones with Halogen Substituents :

  • Example : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione ().
  • Tautomerism : Bromine’s electron-withdrawing effect stabilizes the thione tautomer, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) ().

N-Bromine vs. N-Chlorine Compounds :

  • Biological Activity : N-bromine analogs (e.g., quaternary ammonium compounds) often show superior bactericidal activity but may lose efficacy under protein-rich conditions ().

Physicochemical and Spectral Properties

Property Target Compound (X = Br) X = H Analog X = Cl Analog
Lipophilicity (logP) High Moderate High
Water Solubility Low High Moderate
IR νC=O (cm⁻¹) 1663–1682 () 1663–1682 1663–1682
IR νC-Br (cm⁻¹) 603 () N/A N/A
Tautomeric Form Thione () Thione/Thiol mixture Thione

Key Research Findings

Synthetic Flexibility : Bromine incorporation via Friedel-Crafts sulfonylation allows modular diversification, enabling fine-tuning of bioactivity ().

Biological Trade-offs : While bromine enhances lipophilicity and target binding, it often necessitates formulation adjustments to address poor solubility ().

Spectroscopic Validation : IR and NMR data confirm the dominance of thione tautomers in brominated triazoles, critical for stability and interaction with biological targets ().

Biological Activity

N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C22H24BrN3O2SC_{22}H_{24}BrN_3O_2S, with a molecular weight of approximately 485.42 g/mol. It features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

  • Antitubercular Activity : A related compound with a similar structural framework showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating potent activity against this pathogen . This suggests potential applications in treating tuberculosis.
  • Antifungal Activity : Compounds containing triazole and sulfanyl moieties have been reported to exhibit antifungal activity against various strains of fungi. Studies have shown that certain derivatives can inhibit fungal growth effectively .

2. Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of the triazole ring and the ability to interact with various cellular targets. For example:

  • Mechanism of Action : The mechanism may involve the inhibition of specific enzymes related to cell proliferation or apoptosis pathways. Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (μM)Reference
AntitubercularMycobacterium tuberculosis2.32
AntifungalVarious fungal strainsVaries
AnticancerCancer cell linesVaries

Case Study: Synthesis and Evaluation

A study focused on synthesizing derivatives related to this compound highlighted its promising biological activity:

  • Synthesis Methodology : The compound was synthesized through a multi-step process involving the reaction of 4-bromoaniline with various intermediates under controlled conditions to ensure high yield and purity .
  • Biological Evaluation : Following synthesis, the compound was evaluated for its antimicrobial and anticancer activities using standard assays. Results indicated significant efficacy against both bacterial and fungal pathogens as well as notable cytotoxic effects on cancer cell lines.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways associated with cell survival or proliferation.

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